Fluoranthene

Descripción

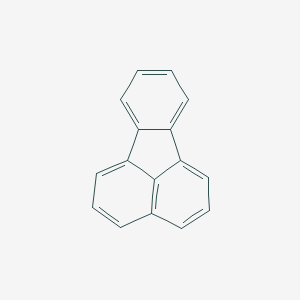

Structure

3D Structure

Propiedades

IUPAC Name |

fluoranthene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPBJHOBDJJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024104 |

Source

|

| Record name | Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB] |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 60 mmHg (NTP, 1992), 384 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

198.0 °C (388.4 °F) Closed cup |

Source

|

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page. |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates | |

CAS No. |

206-44-0, 76774-50-0 |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzacenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076774500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORANTHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoranthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360UOL779Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °F (NTP, 1992), 110.2 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluoranthene (CAS No. 206-44-0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, with the CAS number 206-44-0, is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) and a benzene (B151609) unit fused with a five-membered ring.[1] It is a non-alternant PAH, a structural isomer of pyrene, and is characterized by its fluorescence under UV light, from which its name is derived.[2][3] Typically appearing as pale yellow or yellow-to-green needles or crystals, this compound is a product of incomplete combustion of organic materials and is found in coal tar, petroleum-derived asphalt, and various environmental matrices such as air, water, and soil.[2][4] Its widespread presence and potential toxicological effects make it a compound of significant interest to researchers in environmental science, toxicology, and drug development. This compound is one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA).[3]

This technical guide provides a comprehensive overview of the physicochemical, spectral, and toxicological properties of this compound. It includes detailed experimental protocols for its analysis and a visualization of its metabolic pathway to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀ | [1][5] |

| Molecular Weight | 202.25 g/mol | [1][5] |

| Appearance | Pale yellow to green needles/crystals | [2][3] |

| Melting Point | 105-111 °C (221-231.8 °F; 378-384 K) | [2][3] |

| Boiling Point | 375-384 °C (707-723 °F; 648-657 K) | [2][3] |

| Density | 1.252 g/cm³ at 0 °C | [2][3] |

| Vapor Pressure | 9.22 x 10⁻⁶ mm Hg at 25 °C | [1] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference(s) |

| Water Solubility | 265 µg/L at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in ether, chloroform, benzene, and ethanol | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.16 | [1] |

Spectral Data

The spectral characteristics of this compound are essential for its identification and quantification.

Table 3: Spectral Properties of this compound

| Spectral Data | Key Features | Reference(s) |

| UV-Vis Absorption | Maximum absorbance predicted by annellation theory. | [6] |

| Fluorescence | Excitation peak at 358 nm, Emission peak at 466 nm. | [7] |

| ¹H NMR | Aromatic peaks ranging from 7.438 ppm to 8.143 ppm. | [8] |

| ¹³C NMR | Aromatic carbons typically appear between 120 and 140 ppm. | [9] |

| Mass Spectrometry (EI) | Molecular ion (M+) at m/z 202. | [10] |

Toxicological Data

Understanding the toxicology of this compound is critical for assessing its risk to human health and the environment.

Table 4: Toxicological Profile of this compound

| Parameter | Value | Species | Reference(s) | |---|---|---| | LD50 (Oral) | 2000 mg/kg | Rat |[2] | | LD50 (Dermal) | 3180 mg/kg | Rabbit |[2] | | Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | - |[3] | | Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | - |[11] |

Experimental Protocols

Detailed methodologies for key experiments related to the analysis of this compound are provided below.

Protocol 1: Determination of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on standard methods for the analysis of polycyclic aromatic hydrocarbons in solid matrices.[12][13]

1. Sample Preparation and Extraction: a. Weigh 10-20 g of a homogenized soil sample into a Soxhlet extraction thimble. b. Add a known amount of a surrogate standard (e.g., a deuterated PAH like anthracene-d10) to the sample to monitor extraction efficiency.[13] c. Add anhydrous sodium sulfate (B86663) to the soil to remove moisture and ensure a free-flowing sample. d. Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of dichloromethane (B109758) and acetone (B3395972) for 16-24 hours at a rate of 4-6 cycles per hour.[12] e. After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Clean-up: a. Prepare a chromatography column packed with activated silica (B1680970) gel. b. Apply the concentrated extract to the top of the column. c. Elute the PAH fraction with a suitable solvent, such as a mixture of hexane (B92381) and dichloromethane. d. Concentrate the cleaned-up fraction to a final volume of 1 mL.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).[14]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injector Temperature: 280 °C.

- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions for this compound (m/z 202, 200, 101).[15]

4. Quantification: a. Prepare a multi-point calibration curve using certified this compound standards. b. Add a known amount of an internal standard (e.g., perylene-d12) to all samples and standards just before analysis. c. Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 2: Determination of this compound in Water by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is adapted from EPA Method 610 and other standard procedures for PAH analysis in aqueous samples.[16][17]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (B129727) and then deionized water through it.[17] b. Pass a 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min. c. After loading the entire sample, dry the cartridge by passing air or nitrogen through it for 10-20 minutes. d. Elute the trapped analytes from the cartridge with a small volume of a suitable solvent, such as acetonitrile (B52724) or dichloromethane.[17] e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. HPLC-FLD Analysis: a. High-Performance Liquid Chromatograph (HPLC) Conditions:

- Column: C18 reverse-phase column specifically designed for PAH analysis (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]

- Mobile Phase: A gradient of acetonitrile and water.

- Gradient Program: Start with 50% acetonitrile, increase to 100% acetonitrile over 20 minutes, hold for 5 minutes.[16]

- Flow Rate: 1.5 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30 °C. b. Fluorescence Detector (FLD) Conditions:

- Set the excitation wavelength to 280 nm and the emission wavelength to 450 nm for the detection of this compound. Time-programmed wavelength changes can be used to optimize the detection of other PAHs in the same run.

3. Quantification: a. Prepare a series of calibration standards of this compound in the mobile phase. b. Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards. c. Determine the concentration of this compound in the sample extract by comparing its fluorescence signal to the calibration curve.

Metabolic Pathway of this compound

This compound can be metabolized by various organisms, including bacteria and fungi, through different enzymatic pathways. The initial steps often involve dioxygenase enzymes that introduce hydroxyl groups into the aromatic structure, leading to ring cleavage and further degradation.

Caption: Bacterial metabolic pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the core properties of this compound (CAS No. 206-44-0), catering to the needs of researchers, scientists, and professionals in drug development. The structured presentation of quantitative data in tables allows for easy reference and comparison. The inclusion of detailed experimental protocols for GC-MS and HPLC-FLD analysis offers practical guidance for the detection and quantification of this important environmental contaminant. Furthermore, the visualization of the bacterial metabolic pathway provides insight into its biodegradation, which is crucial for bioremediation studies and understanding its environmental persistence. This comprehensive resource aims to facilitate further research and a deeper understanding of this compound's characteristics and implications.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. thinksrs.com [thinksrs.com]

- 4. Fungal transformation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound metabolism in Mycobacterium sp. strain KR20: identity of pathway intermediates during degradation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 10. massbank.eu [massbank.eu]

- 11. mdpi.com [mdpi.com]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 14. tdi-bi.com [tdi-bi.com]

- 15. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]

- 16. keidy.com.tw [keidy.com.tw]

- 17. agilent.com [agilent.com]

An In-Depth Technical Guide to the Solubility of Fluoranthene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental science, toxicology, and materials science. Its solubility in various organic solvents is a critical parameter for its extraction, purification, analysis, and for understanding its fate and transport in environmental and biological systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a conceptual framework for understanding the factors governing its solubility.

Quantitative Solubility Data

The solubility of this compound varies significantly with the nature of the organic solvent and temperature. Generally, this compound, a nonpolar molecule, exhibits higher solubility in nonpolar and polar aprotic solvents compared to polar protic solvents. The following tables summarize the mole fraction solubility of this compound in various organic solvents at different temperatures.

Table 1: Solubility of this compound in Alkanes and Aromatic Hydrocarbons

| Solvent | Temperature (K) | Mole Fraction (x₁) | Reference |

| n-Hexane | 298.15 | 0.0028 | [1][2] |

| Cyclohexane | 298.15 | 0.0053 | [1][2] |

| Benzene | 298.15 | 0.057 | [3][4] |

| Toluene | 298.15 | 0.052 | [1][2] |

Table 2: Solubility of this compound in Halogenated Hydrocarbons

| Solvent | Temperature (K) | Mole Fraction (x₁) | Reference |

| Carbon Tetrachloride | 298.15 | 0.048 | [1][2] |

| Chloroform | 298.15 | 0.115 | [3][5] |

| Dichloromethane | 298.15 | 0.108 | [1][2] |

Table 3: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Mole Fraction (x₁) | Reference |

| Methanol | 298.15 | 0.0004 | [1][2] |

| Ethanol | 298.15 | 0.0009 | [3][5] |

| 1-Propanol | 298.15 | 0.0013 | [1][2] |

| 2-Propanol | 298.15 | 0.0011 | [1][2] |

| 1-Butanol | 298.15 | 0.0019 | [1][2] |

Table 4: Solubility of this compound in Ethers, Ketones, and Esters

| Solvent | Temperature (K) | Mole Fraction (x₁) | Reference |

| Diethyl Ether | 298.15 | 0.021 | [3][5] |

| Tetrahydrofuran | 298.15 | 0.065 | [1][2] |

| Acetone | 298.15 | 0.0062 | [1][2] |

| Ethyl Acetate | 298.15 | 0.023 | [1][2] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable data. Several methods are employed, each with its own advantages and limitations. Below are detailed protocols for three common methods used for determining the solubility of crystalline solids like this compound in organic solvents.

Static Equilibrium Method

This is a classical and widely used method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Detailed Methodology:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the organic solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The constancy of the concentration over time should be verified by taking measurements at different time points.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or dissolution. The syringe is often fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended microcrystals.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated from the measured concentration.

Gravimetric Method

This method is straightforward but requires careful handling to ensure accuracy.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared using the static equilibrium method as described above.

-

Sampling: A precise volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container (e.g., a beaker or an evaporating dish).

-

Evaporation: The solvent is slowly evaporated from the container at a controlled temperature. This can be done in a fume hood at room temperature, in a desiccator, or at a slightly elevated temperature in a drying oven, ensuring the temperature is below the melting or decomposition point of this compound.

-

Drying: The container with the solid residue is dried to a constant weight in a desiccator to remove any residual solvent.

-

Weighing: The container with the dry solute is weighed accurately.

-

Calculation: The mass of the solute is determined by subtracting the initial mass of the empty container. The solubility is then expressed as mass of solute per volume of solvent or in other desired units.

UV-Vis Spectrophotometric Method

This method is rapid and sensitive, particularly for compounds like this compound that have strong UV absorbance.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance of ultraviolet-visible light at a specific wavelength and relating it to a pre-established calibration curve.

Detailed Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. A calibration curve is constructed by plotting absorbance versus concentration.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared using the static equilibrium method.

-

Sampling and Dilution: A small, accurately measured aliquot of the clear, saturated supernatant is withdrawn and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.

Factors Influencing this compound Solubility

The solubility of this compound is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a useful guiding concept.

Caption: Factors influencing this compound solubility.

Explanation of the Diagram:

-

This compound (Solute): As a nonpolar aromatic molecule, its primary interactions are through London dispersion forces and π-π stacking.

-

Solvent Properties:

-

Polarity: Nonpolar solvents, which also rely on dispersion forces, are generally good solvents for this compound. Polar solvents can be less effective unless they have other favorable interactions.

-

Hydrogen Bonding: Protic solvents that can form strong hydrogen bonds with each other (like water and alcohols) are poor solvents for the nonpolar this compound because the solute cannot effectively break these strong solvent-solvent interactions.

-

Molecular Structure & Size: Solvents with similar aromatic structures (e.g., benzene, toluene) can engage in favorable π-π stacking interactions with this compound, enhancing solubility.

-

-

Intermolecular Interactions: The balance of solute-solute, solvent-solvent, and solute-solvent interactions determines the overall solubility. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Solubility Outcome: The interplay of these factors results in the observed solubility. High solubility is favored when the solute-solvent interactions are strong and comparable to or stronger than the solute-solute and solvent-solvent interactions.

This guide provides a foundational understanding of this compound's solubility in organic solvents, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals working with this important polycyclic aromatic hydrocarbon.

References

The Genesis of a Carcinogen: An In-depth Technical Guide to Fluoranthene Formation During Incomplete Combustion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH) composed of a benzene (B151609) and a naphthalene (B1677914) ring fused with a five-membered ring, is a ubiquitous environmental pollutant and a known mutagen. Its formation during the incomplete combustion of organic materials is a significant concern for environmental and human health. This technical guide provides a comprehensive overview of the core mechanisms of this compound pyrosynthesis, detailing the key chemical pathways, precursor molecules, and reaction conditions. We present a synthesis of available quantitative data on this compound yields from various combustion sources, alongside detailed experimental protocols for its sampling and analysis. Furthermore, this guide utilizes visualizations to illustrate the complex reaction networks and experimental workflows, offering a valuable resource for researchers in combustion science, environmental chemistry, and toxicology.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed during the incomplete combustion or pyrolysis of organic matter, including fossil fuels, biomass, and tobacco.[1] this compound (C₁₆H₁₀) is a prominent four-ring PAH that is frequently detected in air, water, and soil.[1] Its presence in the environment is of significant concern due to its mutagenic and carcinogenic properties. Understanding the fundamental mechanisms of this compound formation is crucial for developing strategies to mitigate its emission and for assessing the risks associated with exposure.

This guide delves into the intricate chemical kinetics and thermodynamics that govern the formation of this compound in combustion environments. We will explore the primary formation pathways, the role of key radical and molecular intermediates, and the influence of combustion parameters such as temperature, pressure, and fuel composition.

Core Mechanisms of this compound Formation

The formation of PAHs in combustion is a complex process involving the growth of aromatic systems from smaller hydrocarbon fragments. While the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism is a well-established pathway for the growth of many PAHs, the formation of this compound, with its characteristic five-membered ring, involves more specific and often competing reaction pathways.[2]

The Hydrogen Abstraction-Vinylacetylene Addition (HAVA*) Pathway

One of the key proposed mechanisms for this compound formation involves the reaction of acenaphthylene (B141429) with a vinyl radical. This pathway, an extension of the HAVA mechanism, provides a direct route to the this compound structure.

-

Step 1: Naphthalene to Acenaphthylene: The process begins with the formation of naphthalene, a two-ring PAH. Through a series of hydrogen abstraction and acetylene (B1199291) addition reactions, naphthalene can be converted to acenaphthylene.

-

Step 2: Vinyl Radical Addition to Acenaphthylene: The crucial step involves the addition of a vinyl radical (C₂H₃) to the acenaphthylene molecule. This addition is followed by cyclization and hydrogen elimination to form the stable this compound molecule.

Benzyl (B1604629) and Indenyl Radical Recombination

Another significant pathway to this compound involves the recombination of resonantly stabilized radicals, specifically the benzyl (C₇H₇) and indenyl (C₉H₇) radicals. These radicals are important intermediates in the combustion of aromatic fuels like toluene.

-

Step 1: Formation of Benzyl and Indenyl Radicals: Incomplete combustion of aromatic hydrocarbons leads to the formation of various radical species, including benzyl and indenyl radicals.

-

Step 2: Radical-Radical Recombination: The benzyl and indenyl radicals can combine to form a larger, unstable intermediate.

-

Step 3: Isomerization and Aromatization: This intermediate undergoes a series of isomerization and hydrogen elimination steps, leading to the formation of the thermodynamically stable this compound molecule.

Quantitative Data on this compound Formation

Quantifying the yield of this compound under different combustion conditions is essential for developing accurate emission inventories and for validating kinetic models. However, comprehensive tabular data is often scarce in the literature, with many studies presenting results graphically. The following tables summarize available quantitative data extracted from various sources on PAH concentrations in the combustion of different fuels.

Table 1: PAH Concentrations from Pyrolysis of Ethylene (30,000 ppm) at Different Temperatures

| PAH | Concentration at 1275 K (µg/m³) | Concentration at 1375 K (µg/m³) | Concentration at 1475 K (µg/m³) |

| Naphthalene | 1.2 x 10⁵ | 1.5 x 10⁵ | 1.8 x 10⁵ |

| Acenaphthylene | 8.0 x 10⁴ | 1.1 x 10⁵ | 1.3 x 10⁵ |

| Fluorene | 2.5 x 10⁴ | 3.5 x 10⁴ | 4.0 x 10⁴ |

| Phenanthrene | 5.0 x 10⁴ | 7.0 x 10⁴ | 8.5 x 10⁴ |

| Anthracene | 1.0 x 10⁴ | 1.5 x 10⁴ | 2.0 x 10⁴ |

| This compound | 3.0 x 10⁴ | 4.5 x 10⁴ | 5.5 x 10⁴ |

| Pyrene | 2.8 x 10⁴ | 4.2 x 10⁴ | 5.0 x 10⁴ |

Data extracted and compiled from graphical representations in[3].

Table 2: PAH Concentrations in a Laminar Premixed n-Butane Flame (Equivalence Ratio = 2.6)

| PAH | Peak Mole Fraction (approx.) |

| Naphthalene | 1.5 x 10⁻⁴ |

| Acenaphthylene | 8.0 x 10⁻⁵ |

| Phenanthrene | 5.0 x 10⁻⁵ |

| This compound | 2.0 x 10⁻⁵ |

| Pyrene | 1.8 x 10⁻⁵ |

Data extracted and compiled from graphical representations in[4].

Table 3: PAH Emission Rates from Combustion of Various Fuels

| Fuel | This compound Emission Rate (µg/g) | Pyrene Emission Rate (µg/g) | Benzo[a]pyrene Emission Rate (µg/g) |

| Air-dried sludge | 123 - 45455 | - | - |

| Oak Wood | 140.6 | - | - |

| Pine Wood | 201.1 | - | - |

Data adapted from[5]. Note the wide range for sludge, indicating high variability.

Experimental Protocols

The accurate quantification of this compound in combustion emissions requires robust sampling and analytical procedures. This section provides detailed methodologies for key experimental techniques.

Sampling of PAHs from Combustion Sources (Adapted from NIOSH Method 5506 and EPA Method TO-13A)[6][7]

This protocol describes the collection of both particulate-phase and gas-phase PAHs from a combustion exhaust stream.

Materials:

-

Personal sampling pump (calibrated at 2 L/min)

-

Sampler: 37-mm, 2-µm pore size, PTFE membrane filter in a cassette filter holder

-

Sorbent tube: Washed XAD-2 resin (100 mg/50 mg sections)

-

Culture tubes with PTFE-lined screw caps

-

Aluminum foil

-

Forceps

Procedure:

-

Pump Calibration: Calibrate each personal sampling pump with a representative sampler (filter and sorbent tube) in line.[1]

-

Sample Collection:

-

Assemble the sampling train: Connect the filter cassette to the sorbent tube with a short piece of tubing. The arrow on the sorbent tube should point towards the pump.

-

Place the sampling train at the desired sampling location in the combustion exhaust stream.

-

Draw air through the sampler at a flow rate of 2 L/min for a total sample volume of 200 to 1000 L.[1]

-

-

Sample Recovery:

-

Storage and Transport: Store the samples refrigerated and protected from UV light. Ship to the laboratory in an insulated container with a bagged refrigerant.[1]

Sample Extraction

Materials:

-

Soxhlet extraction apparatus

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Kuderna-Danish (K-D) concentrator

-

Nitrogen evaporation apparatus

Procedure:

-

Filter and Sorbent Placement: Place the filter and the contents of the sorbent tube into an extraction thimble.

-

Extraction: Add DCM to the Soxhlet apparatus and extract the sample for 18-24 hours.[6]

-

Concentration: Concentrate the extract to a final volume of 1 mL using a K-D concentrator followed by a gentle stream of nitrogen.[7]

Materials:

-

50 mL centrifuge tubes

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Hydration: Weigh 5 g of the solid sample (e.g., soot, soil) into a 50 mL centrifuge tube and add 5 mL of water.[8]

-

Extraction: Add 10 mL of acetonitrile and shake vigorously.[8]

-

Partitioning: Add the QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge.[9]

-

Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube, vortex, and centrifuge.[9]

-

Final Extract: The resulting supernatant is ready for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted from EPA Method TO-13A)[6]

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Mass spectrometer detector capable of electron ionization (EI)

Operating Conditions:

-

Injector Temperature: 300 °C

-

Oven Program: 90°C (2 min hold), ramp at 5°C/min to 320°C (12 min hold)

-

Carrier Gas: Helium at a constant flow rate

-

MS Interface Temperature: 300 °C

-

Ion Source Temperature: 230 °C

-

Mode: Selected Ion Monitoring (SIM) for target PAHs

Procedure:

-

Calibration: Prepare a series of calibration standards of this compound and other target PAHs. Analyze the standards to generate a calibration curve.

-

Sample Analysis: Inject 1 µL of the extracted sample into the GC-MS.

-

Quantification: Identify and quantify this compound based on its retention time and the area of its characteristic ion peak, using the calibration curve.

Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) (Adapted from EPA Method 610)[11]

Instrumentation:

-

High-performance liquid chromatograph

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Fluorescence detector

Operating Conditions:

-

Mobile Phase: Gradient of acetonitrile and water

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 10 µL

-

Fluorescence Detection: Excitation at 280 nm, Emission at 463 nm for this compound

Procedure:

-

Calibration: Prepare and analyze a series of this compound standards to create a calibration curve.

-

Sample Analysis: Inject the sample extract into the HPLC system.

-

Quantification: Identify this compound by its retention time and quantify using the peak area from the fluorescence detector and the calibration curve.

Conclusion

The formation of this compound during incomplete combustion is a complex process governed by multiple competing chemical pathways. The HAVA* mechanism and the recombination of benzyl and indenyl radicals are two of the most significant routes to its formation. While quantitative data on this compound yields are not always readily available in a standardized format, this guide provides a compilation of existing data and detailed experimental protocols to aid researchers in their investigations. The use of standardized sampling and analytical methods, such as those outlined by the EPA and NIOSH, is crucial for obtaining reliable and comparable data. Further research is needed to fully elucidate the influence of various combustion parameters on this compound formation and to develop more comprehensive kinetic models. This will ultimately contribute to the development of more effective strategies for mitigating the environmental and health impacts of this important pollutant.

References

- 1. Page:NIOSH Manual of Analytical Methods - 5506.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 2. Formation pathways of polycyclic aromatic hydrocarbons (PAHs) in butane or butadiene flames - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08744K [pubs.rsc.org]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. combustion.llnl.gov [combustion.llnl.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Toxicological Profile of Fluoranthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic matter and is ubiquitously present in the environment.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing current knowledge on its metabolism, mechanism of action, and toxicity to various biological systems. While classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans," this compound exhibits a range of toxic effects in non-clinical studies, including nephropathy, hepatotoxicity, and hematological alterations.[1][3] Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that can form DNA adducts, a key initiating event in chemical carcinogenesis. This document details the experimental evidence for these effects, presents quantitative toxicological data, and outlines the methodologies used in key studies to provide a thorough resource for researchers and professionals in toxicology and drug development.

Physicochemical Properties

This compound (C₁₆H₁₀) is a four-ringed PAH with a molecular weight of 202.25 g/mol . It is a pale yellow crystalline solid with low water solubility and high lipophilicity, leading to its persistence in the environment and bioaccumulation in organisms.

| Property | Value | Reference |

| CAS Number | 206-44-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| Melting Point | 111 °C | --INVALID-LINK-- |

| Boiling Point | 375 °C | --INVALID-LINK-- |

| Water Solubility | 0.26 mg/L at 25 °C | --INVALID-LINK-- |

| Log P (Octanol/Water Partition Coefficient) | 5.22 | --INVALID-LINK-- |

Toxicokinetics and Metabolism

Following exposure, this compound is absorbed and distributed throughout the body. Its metabolism is a critical determinant of its toxicity. The metabolic activation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes.

The initial step involves the oxidation of this compound to form epoxides, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-2,3-dihydroxy-2,3-dihydrothis compound (B14420956) (this compound-2,3-diol). Further oxidation of this dihydrodiol by CYP enzymes can lead to the formation of highly reactive diol epoxides, such as anti- and syn-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydrothis compound. These diol epoxides are ultimate carcinogens that can covalently bind to cellular macromolecules, including DNA, to form adducts.

Mechanism of Action

The toxic effects of this compound are largely mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. The ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes such as CYP1A1. This induction of metabolic enzymes, while a detoxification mechanism, also leads to the bioactivation of this compound to its more toxic and carcinogenic metabolites. Studies have shown that the cytotoxic effects of this compound on bone marrow-derived mesenchymal stem cells can be rescued by an AhR antagonist, confirming the central role of this pathway.[3]

Toxicology

Acute Toxicity

This compound exhibits moderate acute toxicity.

| Route | Species | LD50 | Reference |

| Oral | Rat | 2000 mg/kg | [4] |

| Dermal | Rabbit | 3180 mg/kg | [4] |

| Intravenous | Mouse | 100 mg/kg | [4] |

Subchronic Toxicity

The primary target organs of subchronic this compound toxicity are the kidney and the liver. A key study conducted by the U.S. EPA in 1988 evaluated the effects of oral administration of this compound to CD-1 mice for 13 weeks.[1]

| Species | Route | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| CD-1 Mouse | Oral (gavage) | 13 weeks | 125 | 250 | Nephropathy, increased liver weight, hematological alterations | [1] |

| F-344 Rat | Oral (diet) | 90 days | 150 | >150 | Hematological and renal changes (greater effect in males) | [5] |

Genotoxicity and Carcinogenicity

This compound is genotoxic, primarily through the formation of DNA adducts following metabolic activation.

Experimental Workflow for this compound-DNA Adduct Detection

Caption: HPLC-³²P-postlabeling workflow for detecting this compound-DNA adducts.

An HPLC-³²P-postlabeling method has been developed to identify and quantify this compound-DNA adducts, confirming the formation of adducts from its diol epoxide metabolites.[6][7]

Regarding carcinogenicity, IARC has classified this compound in Group 3: "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[1] However, a newborn mouse lung adenoma bioassay demonstrated that this compound can induce lung tumors at high doses.[8]

| Species | Route | Exposure Duration | Findings | Reference |

| Newborn Mouse | Intraperitoneal | 24 weeks | Increased lung tumor incidence and multiplicity at 3.5 mg/mouse | [8] |

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of this compound. Multiple sources indicate that no definitive studies have been conducted to evaluate these endpoints.[1]

Ecotoxicology

This compound is toxic to aquatic organisms, and its toxicity is significantly enhanced by the presence of ultraviolet (UV) light. This photo-induced toxicity is a critical factor in assessing its environmental risk.

| Species | Test Type | Duration | LC50/EC50 (µg/L) | Condition |

| Hyalella azteca (Amphipod) | Acute | 96 h | 1.5 | With UV light |

| Daphnia magna (Water flea) | Acute | 48 h | 43 | Without UV light |

| Pimephales promelas (Fathead minnow) | Acute | 96 h | 3.9 | With UV light |

| Oncorhynchus mykiss (Rainbow trout) | Acute | 96 h | 5.2 | With UV light |

Experimental Protocols

Subchronic Oral Toxicity Study in Mice (based on U.S. EPA, 1988)

-

Test System: CD-1 mice, 20 per sex per group.

-

Test Substance: this compound (>97% purity) dissolved in corn oil.

-

Administration: Daily oral gavage.

-

Dosage Levels: 0 (corn oil control), 125, 250, and 500 mg/kg body weight/day.

-

Duration: 13 weeks.

-

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross pathology at termination.

-

Histopathology: Comprehensive histopathological examination of a wide range of tissues from all animals in the control and high-dose groups, with target organs examined in the lower-dose groups.

-

Key Endpoints: Incidence and severity of nephropathy, liver weight changes, and alterations in hematological parameters.[1]

Aryl Hydrocarbon Receptor (AhR) Activation Assay

-

Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an XRE-containing promoter.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or a vehicle control (e.g., DMSO). A known AhR agonist (e.g., TCDD) is used as a positive control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Measurement: Cell lysis buffer is added, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a measure of cell viability (e.g., protein concentration or a viability dye) and expressed as fold induction over the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

HPLC-³²P-Postlabeling for DNA Adducts

-

DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to this compound.

-

Enzymatic Digestion: DNA is digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The digest is applied to a C18 solid-phase extraction (SPE) cartridge to separate the more hydrophobic adducts from the normal, unmodified nucleotides.

-

³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

HPLC Separation: The ³²P-labeled adducts are separated by reverse-phase high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The eluate from the HPLC is collected, and the radioactivity in each fraction is measured by liquid scintillation counting to identify and quantify the specific DNA adducts.[6][7]

Conclusion

This compound is a widespread environmental contaminant with a well-defined, albeit moderate, toxicological profile in experimental animals. Its toxicity is primarily driven by metabolic activation via the AhR signaling pathway, leading to the formation of genotoxic metabolites and subsequent DNA damage. The kidney and liver are the principal target organs for subchronic toxicity. While not classified as a human carcinogen, there is some evidence of its tumorigenicity in animal models. A significant data gap exists for reproductive and developmental toxicity, which warrants further investigation. The information compiled in this guide provides a robust foundation for understanding the toxicological risks associated with this compound exposure and serves as a valuable resource for guiding future research and risk assessment efforts.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Potential biomarkers and antagonists for this compound-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute and subchronic oral toxicity of this compound in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-DNA adducts: identification and quantification by an HPLC-32P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Tumorigenicity of this compound in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoranthene metabolic pathways in mammals.

An In-Depth Technical Guide to the Metabolic Pathways of Fluoranthene in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FT) is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials.[1] While not classified as a human carcinogen by the International Agency for Research on Cancer (IARC Group 3), it is considered a priority pollutant by the U.S. Environmental Protection Agency and has demonstrated carcinogenic properties in animal models.[1] The biological activity of this compound is intrinsically linked to its metabolic transformation. In mammals, this compound undergoes a complex series of enzymatic reactions, primarily in the liver, which can lead to either detoxification and excretion or metabolic activation to genotoxic intermediates that form covalent adducts with cellular macromolecules like DNA.[2] Understanding these pathways is critical for assessing its toxicological risk and for developing biomarkers of exposure and effect.

This guide provides a detailed overview of the core metabolic pathways of this compound in mammals, presents key quantitative data, and outlines detailed experimental protocols for studying its biotransformation.

Phase I Metabolism: Bioactivation Pathways

Phase I metabolism of this compound is predominantly an activation process, converting the lipophilic parent compound into more reactive, electrophilic intermediates. This is a multi-step process primarily mediated by cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH).

Initial Oxidation by Cytochrome P450

The metabolic cascade begins with the oxidation of this compound by CYP enzymes, a step that can occur on different rings of the molecule.[3] The most significant initial reaction in the context of toxicity is the formation of an unstable arene oxide intermediate, primarily at the 2,3-position.

Formation of Dihydrodiols

The arene oxide intermediate is rapidly hydrolyzed by epoxide hydrolase (EH) to form the corresponding trans-dihydrodiol.[2] The major and critical intermediate metabolite is this compound-trans-2,3-dihydrodiol, which is a known mutagen and serves as the precursor for further activation.[2]

Formation of Diol Epoxides: The Ultimate Carcinogens

The trans-2,3-dihydrodiol is a substrate for a second round of oxidation by CYP enzymes. This reaction forms the ultimate carcinogenic metabolites: the syn- and anti-2,3-dihydroxy-1,10b-epoxy-fluoranthenes, commonly known as diol epoxides.[2][4] These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA to form stable covalent adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.[2][5] The anti-diol epoxide is considered the primary ultimate carcinogenic form of this compound.[2]

Alternative Dihydrodiol Dehydrogenase Pathway

An alternative pathway for dihydrodiol metabolism involves NADP+-dependent oxidation by dihydrodiol dehydrogenases (DD), which are members of the aldo-keto reductase (AKR) superfamily.[6][7] This reaction converts PAH trans-dihydrodiols into catechols. While this pathway can prevent the formation of diol epoxides, the resulting catechols can auto-oxidize to form reactive o-quinones and generate reactive oxygen species (ROS), which can contribute to cellular damage and toxicity.[7]

Caption: Core metabolic pathways of this compound in mammals.

Phase II Metabolism: Detoxification and Excretion

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion from the body. These reactions are generally considered detoxification steps.

-

Glucuronidation: Hydroxylated metabolites, including phenols and dihydrodiols, are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8] This is a major pathway for the elimination of this compound metabolites.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to hydroxylated this compound metabolites.[9] This process also increases water solubility and aids in excretion.

Quantitative and Species-Specific Aspects of Metabolism

Significant differences in this compound metabolism exist between species, which can impact toxicological outcomes. These differences are observed in both the rate of metabolism and the stereochemical outcome of the reactions.

Stereoselectivity in Dihydrodiol Formation

The enzymatic reactions involved in PAH metabolism are often highly stereoselective. A notable difference is seen in the formation of this compound-trans-2,3-dihydrodiol between human and rat liver microsomes. Liver microsomes from rats pre-treated with Aroclor 1254 (a potent CYP inducer) show a strong preference for producing the (+)-R,R enantiomer, whereas human liver microsomes exhibit only a slight enantiomeric preference.[4][10] This highlights the importance of using human-relevant systems for risk assessment.

| Species / System | Major Metabolite | Enantiomeric Excess (% e.e.) of (+)-R,R Enantiomer | Reference |

| Human Liver Microsomes | trans-2,3-dihydrodiol | 6 - 12% | [4][10] |

| Aroclor 1254-Induced Rat Liver Microsomes | trans-2,3-dihydrodiol | 75 - 78% | [4][10] |

Interspecies Metabolic Rates

A comparative study on liver and small intestine microsomes from ten mammalian species revealed significant variation in the rate of this compound metabolism. Humans and monkeys exhibited the highest metabolic rates, while rodents (rats and mice) had the lowest rates among the species tested.[11] Higher mammals tended to produce a greater proportion of detoxification products like 3-hydroxythis compound.[11]

| Species | Relative Metabolic Rate (Liver & Small Intestine) |

| Human | Highest |

| Monkey | High |

| Cow | High |

| Goat | Moderate |

| Sheep | Moderate |

| Dog | Moderate |

| Pig | Moderate |

| Hamster | Low |

| Rat | Low |

| Mouse | Lowest |

Experimental Protocols

The study of this compound metabolism relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.

Caption: Experimental workflow for in vitro this compound metabolism.

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a typical procedure to assess the formation of this compound metabolites using a subcellular liver fraction.[12][13]

A. Reagents and Materials:

-

Pooled liver microsomes (human or other species)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

NADPH-regenerating system solution:

-

NADP+ (1.3 mM)

-

Glucose-6-phosphate (3.3 mM)

-

MgCl₂ (3.3 mM)

-

Glucose-6-phosphate dehydrogenase (0.4 U/mL)

-

-

Acetonitrile (ice-cold)

-

Ethyl acetate

-

Microcentrifuge tubes

-

Incubating shaker (37°C)

B. Procedure:

-

Thaw Microsomes: Thaw frozen liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM potassium phosphate buffer. A typical final incubation concentration is 0.2-0.5 mg/mL.[12]

-

Prepare Incubation Tubes: In a microcentrifuge tube, add the diluted microsomes, phosphate buffer, and this compound stock solution. The final concentration of this compound is typically in the low micromolar range (e.g., 1-10 µM). The final volume of DMSO should be <1%.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system solution. Include control incubations without the regenerating system to account for non-enzymatic degradation.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis:

-

Vortex the tube vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Extract the metabolites by adding an equal volume of ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction.

-

Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase (e.g., 100 µL of 50% methanol) for HPLC analysis.

-

Protocol 2: Analysis of this compound-DNA Adducts by ³²P-Postlabeling and HPLC

This highly sensitive method is used to detect and quantify DNA adducts formed from reactive metabolites.[5][14]

A. Reagents and Materials:

-

DNA sample (previously isolated from in vitro incubation or in vivo tissue)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

C18 Solid-Phase Extraction (SPE) cartridges

-

T4 Polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

HPLC system with a radioactivity detector or fraction collector

-

Reverse-phase C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

B. Procedure:

-

DNA Digestion: Digest 1-10 µg of DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Selectively remove unmodified nucleotides. Dilute the DNA digest and apply it to a C18 SPE cartridge. Wash the cartridge with water to elute the highly polar normal nucleotides, then elute the more lipophilic adducts with methanol (B129727).

-

³²P-Labeling: Evaporate the methanol eluate to dryness. Resuspend the adducts in a buffer containing T4 polynucleotide kinase and high specific activity [γ-³²P]ATP. Incubate to transfer the ³²P-label to the 5'-hydroxyl group of the adducted nucleotides.

-

Removal of 3'-Phosphate: After labeling, treat the sample with nuclease P1. This removes the unlabeled 3'-phosphate from the adducted 3',5'-diphosphates, converting them to labeled 5'-monophosphates, which improves chromatographic resolution.[5]

-

HPLC Analysis:

-

Inject the final labeled adduct mixture onto the HPLC system.

-

Separate the adducts using a gradient elution program, for example, with a mobile phase consisting of ammonium (B1175870) phosphate buffer and an acetonitrile/methanol modifier.

-

Monitor the column effluent with an online radioactivity detector or collect fractions for subsequent liquid scintillation counting.

-

-

Quantification: Calculate the amount of each adduct based on its radioactivity, the specific activity of the [γ-³²P]ATP, and the amount of DNA analyzed. The limit of detection can be as low as 1 adduct per 10¹⁰ nucleotides.[14]

References

- 1. Potential biomarkers and antagonists for this compound-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound metabolism: human and rat liver microsomes display different stereoselective formation of the trans-2,3-dihydrodiol. | Semantic Scholar [semanticscholar.org]

- 5. This compound-DNA adducts: identification and quantification by an HPLC-32P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]